methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate
Description
Properties
IUPAC Name |
methyl 2-[(4-pyridin-2-yloxycyclohexyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-20(24)17-7-3-2-6-16(17)19(23)22-14-9-11-15(12-10-14)26-18-8-4-5-13-21-18/h2-8,13-15H,9-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUITWJDIDHSSEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate typically involves multiple steps, starting with the preparation of the cyclohexyl intermediate. One common method involves the reaction of cyclohexanol with pyridine-2-ol in the presence of a suitable catalyst to form the pyridin-2-yloxycyclohexane. This intermediate is then reacted with methyl 2-aminobenzoate under carbamoylation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate involves its interaction with specific molecular targets. The pyridin-2-yloxy group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and the context of the study.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives, including:
Physicochemical Properties
- Polarity and Solubility : The pyridinyloxy group in the target compound enhances polarity compared to the thiadiazole analogue, which may improve aqueous solubility . However, the fluorinated nucleoside analogue () exhibits higher lipophilicity due to benzoyl substituents and fluorine, as indicated by its predicted Collision Cross Section (CCS) values (233.8–245.8 Ų for adducts) .
Biological Activity
Methyl 2-{[(1R,4R)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N2O3, with a molecular weight of approximately 302.37 g/mol. The compound is characterized by a benzoate moiety and a cyclohexyl group substituted with a pyridin-2-yloxy functional group, which contributes to its diverse biological activities.
Structural Comparison
The following table compares this compound with similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate | Structure | Antimicrobial | Contains dichlorophenyl group |
| N-4-(quinolin-4-yloxy)cyclohexyl(methyl)arylcarboxamides | Structure | Anticancer | Quinoline moiety enhances activity |
| This compound | Structure | Potential therapeutic applications | Unique cyclohexyl and pyridine substitutions |
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby altering cellular functions.
- Receptor Interaction : It has the potential to bind to specific receptors, modulating their activity and influencing physiological responses.
- Cell Signaling Modulation : By interacting with signaling pathways, the compound can affect cell proliferation and apoptosis.
Research Findings
Preliminary studies indicate that this compound has shown promising results in various biological assays:
- Anticancer Activity : In vitro studies have suggested that the compound may exhibit cytotoxic effects against certain cancer cell lines. Further investigation is needed to elucidate its mechanism of action in cancer therapy.
- Anti-inflammatory Properties : The compound has been evaluated for its potential anti-inflammatory effects, showing promise in modulating inflammatory pathways.
- Binding Affinity Studies : Interaction studies indicate that this compound may have a high binding affinity for certain biological targets, suggesting its utility in drug development.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- A study on benzamide derivatives demonstrated significant anticancer properties linked to structural modifications similar to those found in this compound. These modifications enhanced binding affinity and selectivity toward cancer cell receptors.
- Another investigation focused on the anti-inflammatory effects of pyridine-containing compounds, revealing that structural elements akin to those in this compound could effectively inhibit pro-inflammatory cytokine production.
Future Directions
Further research is warranted to fully understand the biological mechanisms underlying the activity of this compound. Areas for future exploration include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
- Comprehensive toxicity assessments to evaluate safety profiles.
- Clinical trials to investigate therapeutic efficacy in relevant disease models.
Q & A
Basic Questions
Q. What are the standard synthetic routes for methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate, and what critical parameters must be controlled during its synthesis?
- Answer: Synthesis typically involves coupling (1r,4r)-4-(pyridin-2-yloxy)cyclohexylamine with methyl 2-(chlorocarbonyl)benzoate under anhydrous conditions. Critical parameters include:
- Temperature control (0–5°C for carbamoyl bond formation to prevent side reactions).
- Solvent selection (e.g., dichloromethane or acetonitrile for optimal solubility and reactivity).
- Stoichiometric precision (1:1.05 molar ratio of amine to acyl chloride to minimize unreacted intermediates).
Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?
- Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyloxy protons at δ 8.2–8.4 ppm) and confirms carbamoyl linkage.
- HPLC-UV (C18 column, 70:30 MeOH/H2O): Quantifies purity (>98% for biological assays).
- Mass spectrometry (ESI+) : Validates molecular weight (e.g., [M+H]+ at m/z 385.2).
- X-ray crystallography : Resolves stereochemistry if single crystals are obtained via slow evaporation in EtOH .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assays?
- Answer: Discrepancies may stem from:
- Cell line variability (e.g., differential expression of target receptors).
- Assay interference (e.g., autofluorescence in fluorogenic assays).
Mitigation strategies: - Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).
- Validate findings with genetic knockouts or siRNA silencing of the proposed target .
Q. What strategies optimize stereochemical integrity of the (1r,4r)-cyclohexyl moiety during scale-up?
- Answer:
- Chiral resolution : Use (R)-BINOL-derived catalysts during cyclohexene oxide ring-opening to enforce trans-diastereoselectivity.
- Enantiomeric excess (EE) monitoring : Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) ensures >99% EE.
- Cryogenic recrystallization : Purify intermediates at –20°C in tert-butyl methyl ether to remove diastereomeric impurities .
Q. How should kinetic studies be designed to elucidate its enzyme inhibition mechanism?
- Answer:
- Pre-incubation time courses : Measure residual enzyme activity at 0, 5, 10, and 20 min to assess time-dependent inhibition.
- Lineweaver-Burk analysis : Vary substrate concentrations to distinguish competitive (unchanged Vmax, increased Km) vs. uncompetitive inhibition.
- Molecular docking : Use AutoDock Vina to predict binding poses, followed by MD simulations (AMBER force field) to validate stability .
Methodological Considerations Table
| Research Aspect | Key Parameters | Recommended Techniques | Citations |
|---|---|---|---|
| Synthesis | Temperature, solvent, stoichiometry | Column chromatography, TLC monitoring | |
| Characterization | Purity, stereochemistry | HPLC-UV, X-ray crystallography | |
| Biological Assays | Target specificity, reproducibility | SPR, siRNA validation | |
| Kinetic Analysis | Inhibition mode, binding kinetics | Lineweaver-Burk, MD simulations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
